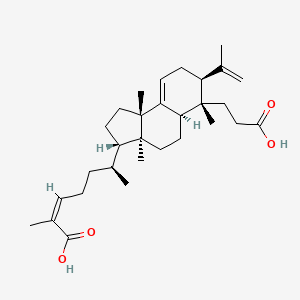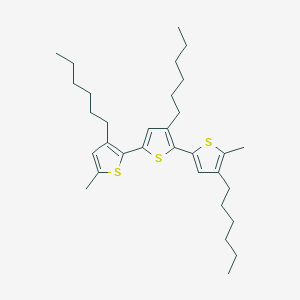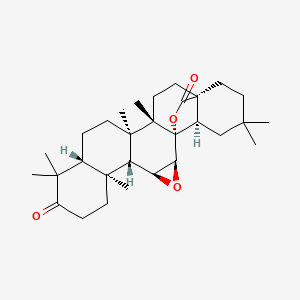
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex that crystallizes in the monoclinic space group P21/c . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring . It is used as a starting material for fundamental drug research and development activities .
Synthesis Analysis
The title complex was directly obtained from refluxing acid in a slight excess of borontrifluoride etherate in THF in the presence of an organic or inorganic base for 24–48 hours . The product was obtained as an off-white crystalline solid with crystals of suitable size and quality for single crystal X-ray diffraction analysis .Molecular Structure Analysis
The complex crystallizes in the monoclinic space group P21/c, with dimensions a = 11.43400(10) Å, b = 9.16420(10) Å, c = 13.8745(2) Å, β = 106.6470(10)º, V = 1392.89(3) Å3, and Z = 4 . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring .Chemical Reactions Analysis
The title complex was directly obtained from refluxing acid in a slight excess of borontrifluoride etherate in THF in the presence of an organic or inorganic base for 24–48 hours . The product was obtained as an off-white crystalline solid .Physical and Chemical Properties Analysis
The compound has a melting point of >140°C (dec.) and a predicted boiling point of 656.2±55.0 °C . Its density is predicted to be 1.62±0.1 g/cm3 . It is slightly soluble in DMSO .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1219097-40-1 |
|---|---|
Molekularformel |
C10H17N3O |
Molekulargewicht |
0 |
Synonyme |
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)-4-oxo-, potassiuM salt (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








